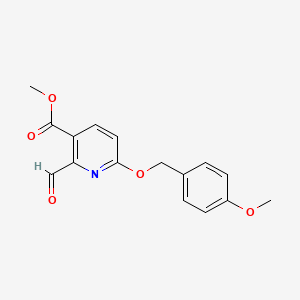
1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopropyl group, a methylpyrimidinyl group, and a pyrazole carboxylic acid group
Métodos De Preparación
The synthesis of 1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid involves multiple steps, including the formation of the pyrimidine ring, the introduction of the cyclopropyl and methyl groups, and the construction of the pyrazole ring. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate these transformations. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways. The exact mechanism of action depends on the specific application and the molecular targets involved.
Comparación Con Compuestos Similares
1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid: This compound has a similar structure but with a pyrrolidine ring instead of a pyrazole ring.
1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)pyrrolidin-3-ylamine: This compound has an amine group instead of a carboxylic acid group.
Propiedades
Fórmula molecular |
C12H12N4O2 |
|---|---|
Peso molecular |
244.25 g/mol |
Nombre IUPAC |
1-(6-cyclopropyl-2-methylpyrimidin-4-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H12N4O2/c1-7-13-10(8-2-3-8)6-11(14-7)16-5-4-9(15-16)12(17)18/h4-6,8H,2-3H2,1H3,(H,17,18) |
Clave InChI |
NYDDIYTYVHBBGJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC(=N1)N2C=CC(=N2)C(=O)O)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(R)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11789420.png)



![2-Bromo-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B11789432.png)







